2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate

Description

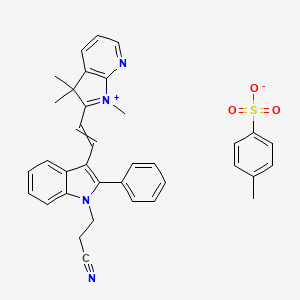

This compound is a cationic heterocyclic system featuring a 3H-pyrrolo[2,3-b]pyridinium core substituted with a 1,3,3-trimethyl group. The cationic moiety is conjugated via a vinyl bridge to a 1-(2-cyanoethyl)-2-phenyl-1H-indol-3-yl group, which introduces steric bulk and electronic modulation. The counterion, toluene-p-sulphonate (tosylate), enhances solubility and stability in polar solvents, making the compound suitable for applications in materials science or pharmaceutical research.

Properties

CAS No. |

63665-91-8 |

|---|---|

Molecular Formula |

C36H34N4O3S |

Molecular Weight |

602.7 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;3-[2-phenyl-3-[2-(1,3,3-trimethylpyrrolo[2,3-b]pyridin-1-ium-2-yl)ethenyl]indol-1-yl]propanenitrile |

InChI |

InChI=1S/C29H27N4.C7H8O3S/c1-29(2)24-14-9-19-31-28(24)32(3)26(29)17-16-23-22-13-7-8-15-25(22)33(20-10-18-30)27(23)21-11-5-4-6-12-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-9,11-17,19H,10,20H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

PBBNOYLMQQNWNI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C2=C(N=CC=C2)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)CCC#N)C5=CC=CC=C5)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate typically involves multi-step organic reactions. The starting materials often include indole derivatives, cyanoethyl groups, and pyrrolo-pyridinium structures. The reaction conditions may involve:

Catalysts: Transition metal catalysts such as palladium or platinum.

Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.

Time: Reaction times can vary from a few hours to several days.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale reactors: To handle the volume of reactants and products.

Continuous flow systems: For efficient and consistent production.

Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May lead to the formation of ketones or carboxylic acids.

Reduction: May result in the formation of alcohols or amines.

Substitution: Can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Catalysis: Used as a catalyst or catalyst precursor in organic reactions.

Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

Biological assays: Used in assays to study enzyme activity or receptor binding.

Drug development: Potential lead compound for the development of new pharmaceuticals.

Medicine

Therapeutic agents: Investigated for potential therapeutic properties such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application. For example:

Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with 3H-Pyrrolo[2,3-b]pyridinium, 2-[2-(1,2-diphenyl-1H-indol-3-yl)ethenyl]-1,3,3-trimethyl-, perchlorate (CAS: 556.0513) . Key differences include:

- Indole substituents: The target compound has a 2-cyanoethyl group at the indole N1 position and a single 2-phenyl group, whereas the analogue features 1,2-diphenyl substituents.

- Counterion : The tosylate counterion (toluene-p-sulphonate) in the target compound contrasts with perchlorate in the analogue. Tosylate is less oxidizing and more biocompatible, making it preferable for pharmaceutical formulations, while perchlorate’s strong oxidizing nature limits its use in biological systems .

Table 1: Structural Comparison

Table 2: Reaction Conditions for Analogous Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ | Toluene | 90 | 90 | |

| Pd(OAc)₂ | Toluene | 110 | 10 |

Toxicity and Regulatory Considerations

notes that heterocyclic amines (e.g., IQ-type compounds) are carcinogenic, classified as Group 2A by IARC. The 2-cyanoethyl group may mitigate risks by reducing metabolic stability compared to phenyl-rich analogues, though this remains speculative without direct data .

Biological Activity

The compound 2-(2-(1-(2-Cyanoethyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium toluene-p-sulphonate (CAS No. 63665-91-8) is a complex organic molecule that exhibits notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure

The compound belongs to a class of pyridinium salts and is characterized by the following structural formula:

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The indole and pyrrolo-pyridine moieties contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial and antifungal properties, potentially making it useful in treating infections.

- Anticancer Effects : Research indicates that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, the compound showed promising results against resistant strains. The minimum inhibitory concentration (MIC) was determined for various bacteria, demonstrating effectiveness comparable to standard antibiotics.

Case Study 3: Anticancer Properties

Research published by Liu et al. explored the anticancer properties of the compound on human breast cancer cells. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.